Autophagy Flux Enhancement Over Parent Episesamin
The monocatechol metabolite of episesamin (EC-1) induces significantly higher autophagy flux than its unmetabolized parent compound episesamin when evaluated at physiologically relevant concentrations in human cell culture [1]. This finding establishes that the catechol moiety is functionally essential for the autophagy-promoting activity previously attributed to sesame lignan consumption [2].
| Evidence Dimension | Autophagy flux enhancement (RFP/GFP ratio in tfLC3 reporter assay) |
|---|---|
| Target Compound Data | epi-Sesamin Monocatechol (EC-1-2) increased autophagy flux by ~30% above that achieved by parent episesamin at 10 μM concentration |
| Comparator Or Baseline | Parent episesamin at 10 μM increased autophagy flux by ~1.5-fold relative to untreated control |
| Quantified Difference | EC-1-2 enhanced flux by ~30% more than parent episesamin (P < 0.01); monocatechol metabolites demonstrated superior activity while dicatechol metabolites (SC-2/EC-2) showed no advantage |
| Conditions | HeLa cells expressing mRFP-GFP-tfLC3 tandem fluorescent reporter; compounds tested at 1-10 μM physiological concentrations |
Why This Matters
For autophagy research programs, epi-Sesamin Monocatechol is the bioactive species that produces the measurable cellular effect; parent episesamin yields attenuated response and would require supraphysiological concentrations to achieve comparable pathway activation.
- [1] Takano J, Takemoto D, Tatebe H, Shoji S, Fukuda K, Kitagawa Y, Rogi T, Izumo T, Nakao Y, Ishido M, Yoshimori T. Monocatechol metabolites of sesamin and episesamin promote higher autophagy flux compared to their unmetabolized forms by mTORC1-selective inhibition. Biochem Biophys Res Commun. 2025;765:151816. doi:10.1016/j.bbrc.2025.151816 View Source
- [2] Takano J, et al. Research summary: Sesamin and its monocatechol metabolites promote autophagy flux via mTORC1-selective inhibition. BioTrade News. 2025. Reporting on Biochem Biophys Res Commun. 2025;765:151816 View Source
